molecular formula C10H16O5 B14479914 Diethyl (2R)-2-ethyl-3-oxobutanedioate CAS No. 64864-53-5

Diethyl (2R)-2-ethyl-3-oxobutanedioate

Cat. No.: B14479914
CAS No.: 64864-53-5
M. Wt: 216.23 g/mol
InChI Key: JWSAJONARKIICO-SSDOTTSWSA-N
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Description

Diethyl (2R)-2-ethyl-3-oxobutanedioate is an organic compound that belongs to the class of esters. It is a derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2R)-2-ethyl-3-oxobutanedioate can be synthesized through the malonic ester synthesis. This process involves the deprotonation of diethyl malonate with a weak base to form an enolate, which then undergoes alkylation with an alkyl halide. The reaction conditions typically involve the use of an alkoxide base and an alkyl halide under controlled temperatures .

Industrial Production Methods

Industrial production of this compound often involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst. This method ensures high yields and purity of the final product. The reaction is typically carried out under reflux conditions to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2R)-2-ethyl-3-oxobutanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alkylation: Alkylated malonic esters.

    Hydrolysis: Malonic acid derivatives.

    Decarboxylation: Ketones.

Scientific Research Applications

Diethyl (2R)-2-ethyl-3-oxobutanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2R)-2-ethyl-3-oxobutanedioate involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. These enolates can undergo nucleophilic addition to various electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the formation of enolate intermediates and their subsequent reactions with alkyl halides and other electrophiles .

Comparison with Similar Compounds

Diethyl (2R)-2-ethyl-3-oxobutanedioate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for selective reactions and the formation of unique products in organic synthesis.

Properties

CAS No.

64864-53-5

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

diethyl (2R)-2-ethyl-3-oxobutanedioate

InChI

InChI=1S/C10H16O5/c1-4-7(9(12)14-5-2)8(11)10(13)15-6-3/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

JWSAJONARKIICO-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](C(=O)C(=O)OCC)C(=O)OCC

Canonical SMILES

CCC(C(=O)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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